molecular formula C22H15NO B11404594 3-(4-Methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole

3-(4-Methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole

Cat. No.: B11404594
M. Wt: 309.4 g/mol
InChI Key: IYUDQVUOSCLAPZ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a 4-methylphenyl group and a 2-phenylethynyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzoxazole core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the 2-Phenylethynyl Group: This can be accomplished through a Sonogashira coupling reaction, where the benzoxazole derivative is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alkanes or alcohols.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethynyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzoxazole ring.

    4-(2-Phenylethynyl)acetophenone: Contains a phenylethynyl group but differs in the core structure.

    1-(4-Methylphenyl)-4-phenyl-2-(phenylethynyl)but-3-yne-1,2-diol: Similar substituents but a different core structure.

Uniqueness

3-(4-Methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole is unique due to its specific combination of functional groups and the benzoxazole core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C22H15NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(2-phenylethynyl)-2,1-benzoxazole

InChI

InChI=1S/C22H15NO/c1-16-7-12-19(13-8-16)22-20-15-18(11-14-21(20)23-24-22)10-9-17-5-3-2-4-6-17/h2-8,11-15H,1H3

InChI Key

IYUDQVUOSCLAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C#CC4=CC=CC=C4

Origin of Product

United States

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